molecular formula C13H12N2O4 B2833517 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide CAS No. 866733-81-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2833517
CAS No.: 866733-81-5
M. Wt: 260.249
InChI Key: XWWGJJMKAFDDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the 2,3-dihydro-1,4-benzodioxin-6-yl structure are often used in the synthesis of various pharmaceuticals . They can be part of larger molecules with diverse biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds involves a benzodioxin ring attached to an amide group . The exact structure would depend on the specific substituents present in the molecule .


Chemical Reactions Analysis

The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, and the benzodioxin ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For instance, they are usually solid at room temperature . Their solubility would depend on the polarity of the molecule, and their melting point would depend on the strength of the intermolecular forces .

Scientific Research Applications

Dopamine Receptor Affinity and Efficacy

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide, known as pramipexole, shows a high affinity for dopamine D2-like receptors, with a particular preference for the dopamine D3 receptor subtype. It has been demonstrated to effectively stimulate dopamine receptors, distinguishing it from other dopamine receptor agonists used in Parkinson's disease treatment (Piercey et al., 1996).

Metabolic Disposition and Pharmacokinetics

  • The compound is metabolized significantly, with primary metabolism occurring through oxidation of the benzofuran ring. The resultant metabolite, M25, was the major metabolite found in excreta, constituting a significant proportion of the administered dose across urine and feces. The extensive metabolic profile indicates a complex disposition and metabolic pathway for the compound in the human body (Renzulli et al., 2011).

Application in Neurological Disorders

  • Pramipexole is also used in the treatment of advanced Parkinson's disease, demonstrating the ability to improve motor function, decrease the severity of "off" periods, and reduce overall disability and disease severity, as assessed by the Unified Parkinson Disease Rating Scale. It has been noted for its satisfactory gastrointestinal and cardiovascular tolerability, along with the common central nervous system-related adverse effects typical of dopamine agonists (Lieberman et al., 1997).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological target. For instance, some benzodioxin derivatives have been reported to have antibacterial activity, possibly by inhibiting bacterial biofilm formation .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific structure and biological activity. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The future research directions for such compounds could involve exploring their potential biological activities, optimizing their synthesis process, and investigating their mechanism of action .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-6-10(15-19-8)13(16)14-9-2-3-11-12(7-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGJJMKAFDDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.